![molecular formula C22H15ClFN3O2S B12897476 2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide CAS No. 593238-51-8](/img/structure/B12897476.png)
2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-N-((3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluoro, and carbamothioyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N-((3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide typically involves multi-step organic reactionsThe carbamothioyl group is then introduced via a thiourea-based reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiourea reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-fluoro-N-((3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-Chloro-4-fluoro-N-((3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-N-((3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-fluoro-5-nitrobenzamide
- 2-Chloro-4-fluoro-5-nitrobenzoic acid
- 2-Chloro-4-fluoro-5-nitrobenzotrichloride
Uniqueness
2-Chloro-4-fluoro-N-((3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide is unique due to its specific substitution pattern and the presence of the carbamothioyl group, which imparts distinct chemical and biological properties compared to similar compounds .
Propriétés
Numéro CAS |
593238-51-8 |
|---|---|
Formule moléculaire |
C22H15ClFN3O2S |
Poids moléculaire |
439.9 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H15ClFN3O2S/c1-12-5-8-19-18(9-12)26-21(29-19)13-3-2-4-15(10-13)25-22(30)27-20(28)16-7-6-14(24)11-17(16)23/h2-11H,1H3,(H2,25,27,28,30) |
Clé InChI |
ICWQXEWKKGXLQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12897396.png)
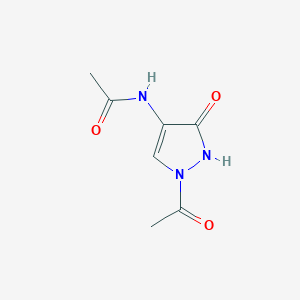
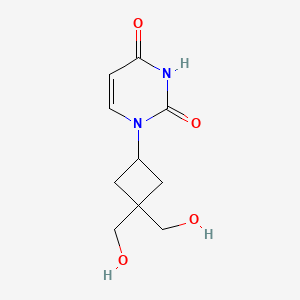
![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)
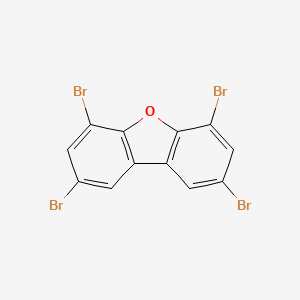
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12897433.png)

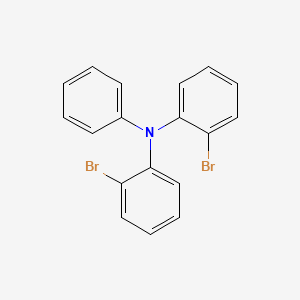

![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)
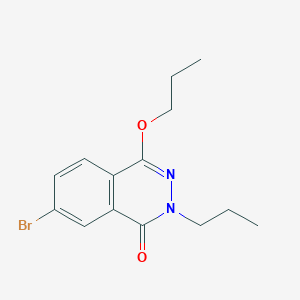
![Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B12897460.png)
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide](/img/structure/B12897464.png)
![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
